acetyl CoA

Histone acetylation Epigenetics Structural biology

Researchers often face failed HAT inhibition screens or inactive citrate synthase assays due to substitution with kinetically incompetent acyl-CoA analogs. Authentic Acetyl-CoA (CAS 72-89-9) is the only competent substrate for these core metabolic and epigenetic targets. - Ensures productive HAT catalysis; competitive inhibition by butyryl-CoA is eliminated. - Exhibits >500,000-fold higher Vmax for citrate synthase vs. dithioester analogs. - Supplied with verified thioester integrity for quantitative FabH priming and protein acetylation assays.

Molecular Formula C23H38N7O17P3S
Molecular Weight 809.6 g/mol
CAS No. 72-89-9
Cat. No. B153734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameacetyl CoA
CAS72-89-9
SynonymsAcetyl CoA
Acetyl Coenzyme A
Acetyl-CoA
CoA, Acetyl
Coenzyme A, Acetyl
Molecular FormulaC23H38N7O17P3S
Molecular Weight809.6 g/mol
Structural Identifiers
SMILESCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
InChIInChI=1S/C23H38N7O17P3S/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38)/t13-,16-,17-,18+,22-/m1/s1
InChIKeyZSLZBFCDCINBPY-ZSJPKINUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetyl-CoA Research Specifications


Acetyl coenzyme A (acetyl-CoA; CAS 72-89-9) is a central metabolic intermediate and universal acetyl group donor in all living organisms, with molecular formula C₂₃H₃₈N₇O₁₇P₃S and molecular weight 809.57 g/mol [1]. The compound consists of an acetyl group (CH₃CO–) linked via a high-energy thioester bond to the terminal sulfhydryl of coenzyme A, a derivative of vitamin B₅ (pantothenate) and cysteine [2]. This thioester linkage (−ΔG°′ ≈ 31.5 kJ/mol) confers the reactive potential that enables acetyl-CoA to serve as the obligate acetyl donor for protein acetylation reactions and the entry substrate for the tricarboxylic acid (TCA) cycle [3].

Metabolic intermediate probe for TCA cycle and fatty acid biosynthesis studies
Universal acetyl donor for histone acetyltransferase (HAT) activity assays
Obligate priming substrate for bacterial FabH enzyme reconstitution
Direct acetyl source for in vitro protein acetylation without coupled enzyme systems

Limitations of Acyl-CoA Analogs in Acetyl-CoA Assays


Acetyl-CoA cannot be generically substituted by other short-chain acyl-CoAs (e.g., propionyl-CoA, butyryl-CoA, malonyl-CoA) or alternative acetyl carriers (e.g., acetylcarnitine) due to fundamental differences in enzyme recognition, reaction outcomes, and stability profiles. Structural studies demonstrate that acyl chain length and electrostatic properties dictate substrate selection by key enzymes such as histone acetyltransferases (HATs) [1]. Butyryl-CoA, for instance, adopts a conformation incompatible with catalysis in human Gcn5L2 and acts as a competitive inhibitor rather than a productive substrate [2]. Similarly, the thioester bond of native acetyl-CoA is intrinsically labile and subject to hydrolysis under assay conditions, a property that cannot be replicated by amide or ester analogs designed for stability [3]. Furthermore, acetylcarnitine cannot directly replace acetyl-CoA in acetylation reactions; it requires enzymatic conversion via carnitine acetyltransferase to release acetyl-CoA, introducing additional kinetic and stoichiometric variables [4]. These differences render direct substitution invalid for quantitative enzymology, structural biology, and metabolic flux studies.

Acyl chain length alters enzyme recognition
Butyryl-CoA acts as competitive inhibitor in HAT assays; propionyl-CoA activity varies, limiting direct replacement.
Thioester bond lability cannot be replicated
Ester (oxa) and amide (aza) analogs exhibit minimal or no enzymatic hydrolysis, failing to mimic native acetyl-CoA reactivity.
Acetylcarnitine requires enzymatic conversion
Carnitine acetyltransferase dependency introduces kinetic variables, making acetylcarnitine unsuitable for direct acetylation assays.

Quantitative Evidence: Acetyl-CoA vs. Analogs


Structural Basis of KAT2A Acetyl-CoA Selectivity

Acetyl-CoA is the preferred substrate for the histone acetyltransferase KAT2A (GCN5), with selectivity governed by acyl chain length and the alternative substrate-binding pocket architecture. Co-crystal structures reveal that while acetyl-CoA (2-carbon chain) is accommodated productively in the active site, butyryl-CoA (4-carbon chain) adopts a conformation that obstructs the incoming lysine residue path, making it a competitive inhibitor rather than a substrate [1]. Malonyl-CoA (with a carboxylated 3-carbon chain bearing a negative charge) cannot be utilized due to electrostatic incompatibility with the active site environment [2].

KAT2A selectivity
Head-to-head
Acetyl-CoA productively bound; butyryl-CoA competitive inhibitor; malonyl-CoA excluded
Requires authentic acetyl-CoA for HAT activity; analogs produce inhibitory or null results.
Co-crystal structures confirm conformational incompatibility of butyryl-CoA.
Histone acetylation Epigenetics Structural biology Enzyme kinetics

FabH Priming Specificity: Acetyl-CoA over Malonyl-CoA

The initiating ketosynthase FabH from Escherichia coli exhibits distinct kinetic parameters for acetyl-CoA versus malonyl-ACP (or malonyl-CoA), reflecting their different roles in fatty acid biosynthesis. FabH utilizes acetyl-CoA as the priming substrate (Km = 40 μM) and malonyl-ACP as the extender unit (Km = 5 μM) [1]. The enzyme accepts alternative acyl-CoA primers with a defined activity rank order: acetyl-CoA ≈ propionyl-CoA ≫ butyryl-CoA [2]. This specificity ensures that acetyl-CoA, not longer-chain acyl-CoAs, initiates each fatty acid synthesis cycle.

FabH priming specificity
Head-to-head
Acetyl-CoA Km = 40 µM; butyryl-CoA activity negligible; malonyl-ACP serves as extender (Km = 5 µM)
Native acetyl-CoA required for fatty acid initiation; malonyl-CoA cannot substitute for priming.
E. coli FabH assays at pH 7.0, 25°C.
Fatty acid biosynthesis Polyketide synthesis Enzyme kinetics Antibacterial target

Hydrolytic Stability of Acetyl-CoA vs. Oxa/Aza Analogs

Native acetyl-CoA contains a reactive thioester bond that undergoes enzyme-catalyzed hydrolysis during FabH-mediated reactions. In contrast, the oxa(dethia)CoA analog, in which the thioester sulfur is replaced by oxygen (ester linkage), undergoes extremely slow hydrolysis in the presence of FabH or the C112Q acyl-enzyme mimic mutant [1]. The aza(dethia)CoA analog (amide linkage) is completely stable to enzyme activity and acts as a moderate inhibitor [2].

Hydrolytic stability
Head-to-head
Acetyl-CoA: rapid FabH-catalyzed hydrolysis; oxa analog: extremely slow; aza analog: stable inhibitor
Use native acetyl-CoA for mechanistic studies; oxa/aza analogs for stable probe applications.
FabH C112Q mutant assays confirm acyl-enzyme intermediate formation only with native substrate.
Enzyme mechanism Substrate analog Hydrolysis rate Structural biology

Citrate Synthase Prefers Acetyl-CoA over Dithioester Analog

For citrate synthase, a key TCA cycle enzyme, native acetyl-CoA exhibits dramatically different kinetic parameters compared to the dithioester analog CoAS-Ac (where the carbonyl oxygen is replaced by sulfur). The Vmax for acetyl-CoA is approximately 500,000-fold higher than for CoAS-Ac, while the Km for acetyl-CoA is 3.3-fold higher than for CoAS-Ac [1].

Citrate synthase kinetics
Head-to-head
Vmax acetyl-CoA ~500,000-fold higher than dithioester analog CoAS-Ac
Thioester-modified analog is essentially inactive; native acetyl-CoA essential for TCA flux measurement.
Km acetyl-CoA = 53 µM vs. 16.1 µM for analog; pH 7.4.
TCA cycle Enzyme kinetics Substrate analog Metabolic assay

Research and Industrial Applications of Acetyl-CoA


HAT Activity Assays and Epigenetic Drug Screening

Acetyl-CoA is the essential substrate for measuring histone acetyltransferase (HAT) activity in vitro and for screening HAT inhibitors. As demonstrated by KAT2A structural studies, alternative acyl-CoAs such as butyryl-CoA act as competitive inhibitors rather than productive substrates [1]. Procurement of authentic acetyl-CoA ensures that acetylation activity reflects true HAT catalysis and that inhibitor screening results are not confounded by alternative acyl-CoA interactions with the active site [2].

Fatty Acid Biosynthesis Reconstitution and FabH Antibacterial Screening

Acetyl-CoA is the obligate priming substrate for bacterial fatty acid biosynthesis initiation catalyzed by FabH. The enzyme exhibits a defined substrate specificity (Km = 40 μM for acetyl-CoA) with negligible activity toward longer-chain acyl-CoAs [1]. For reconstituting the complete fatty acid synthase pathway or screening FabH inhibitors as novel antibacterial agents, native acetyl-CoA is required to accurately measure priming activity and inhibitor potency. Malonyl-CoA, the extender unit, cannot substitute for the priming function [2].

Citrate Synthase Kinetics and TCA Cycle Flux

Citrate synthase catalyzes the condensation of acetyl-CoA with oxaloacetate to form citrate, the first committed step of the TCA cycle. Native acetyl-CoA exhibits a Vmax approximately 500,000-fold higher than the dithioester analog CoAS-Ac [1]. For accurate measurement of citrate synthase activity, TCA cycle flux, or mitochondrial metabolism, native acetyl-CoA is essential; thioester-modified analogs are kinetically incompetent and will yield negligible activity [2].

Protein Acetylation and Post-Translational Modification

Acetyl-CoA serves as the exclusive acetyl group donor for enzymatic and non-enzymatic protein acetylation reactions on lysine residues [1]. Alternative acetyl carriers such as acetylcarnitine cannot directly acetylate proteins; they require enzymatic conversion to acetyl-CoA via carnitine acetyltransferase, introducing additional variables [2]. For in vitro protein acetylation assays, procurement of native acetyl-CoA ensures direct, quantifiable acetyl transfer without reliance on coupled enzyme systems.

Application
Selection Property
Validation Focus
HAT activity assays & epigenetic screening
Acetyl-donor substrate specificity
Confirm productive KAT2A active-site accommodation
Fatty acid biosynthesis reconstitution
Priming substrate selectivity (FabH)
Verify acetyl-CoA vs. malonyl-CoA kinetic parameters
TCA cycle flux & citrate synthase kinetics
Native thioester reactivity
Assess Vmax fold difference over dithioester analog
In vitro protein acetylation assays
Direct acetyl transfer without coupled enzymes
Avoid acetylcarnitine-dependent conversion variability

Technical Documentation Hub

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